molecular formula C13H20N2O3S B1671767 Etozoline CAS No. 73-09-6

Etozoline

Cat. No. B1671767
CAS RN: 73-09-6
M. Wt: 284.38 g/mol
InChI Key: ZCKKHYXUQFTBIK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Etozoline has a molecular formula of C13H20N2O3S and a molar mass of 284.37 g/mol . It contains a total of 40 bonds, including 20 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

Etozoline is a small molecule with a weight average of 284.37 and a monoisotopic mass of 284.119463686 . Its chemical formula is C13H20N2O3S .

Scientific Research Applications

Etozoline in Hypertension and Renal Failure

Etozoline has been identified as a diuretic and antihypertensive drug, particularly beneficial in the treatment of arterial hypertension. Notably, it is a racemic mixture of two enantiomers: one acting as a loop diuretic and the other contributing to vascular relaxation, making it a potential treatment for hypertension with renal failure (Quarello et al., 1987).

Pharmacological Properties of Etozoline

Etozoline, with its unique chemical structure, exhibits potent diuretic and saluretic properties alongside mild action onset and low toxicity. Animal studies have shown its marked antihypertensive effect, especially in long-term experiments with hypertensive rats, indicating its potential for broader pharmacological applications (Herrmann et al., 1977).

Renal Effects in Humans

Etozoline's effectiveness as a diuretic, specifically in the thiazolidone group, is evident in its impact on renal functions. Through micropuncture studies, its site of action has been identified in the thick ascending limb of Henle’s loop, which is crucial for understanding its diuretic mechanism (Palla et al., 1987).

Impact on Carbohydrate Metabolism

Investigations into Etozoline's influence on carbohydrate metabolism have demonstrated no significant difference across various test periods. This suggests a neutral effect on carbohydrate metabolism, even though it induces significant diuresis and changes in body weight and serum electrolytes (Haslbeck et al., 1979).

Etozoline and Water, Solute Elimination

Etozoline has been noted for its novel diuretic effect, enhancing the renal elimination of water and solutes like sodium and chloride. This property positions it as a promising treatment for conditions like cardiac and renal edema and hypertension (Scheitza, 1977).

Etozoline in Perimenopausal Hypertension

A study on perimenopausal women with mild to moderate hypertension treated with etozoline for 12 months showed significant reductions in both systolic and diastolic blood pressure without serious adverse reactions. This indicates etozoline's safety and effectiveness as an antihypertensive agent in patients sensitive to pharmacological side effects (Cellina et al., 1990).

Combined Treatment with Etozoline and Captopril

Research comparing the effects of etozoline, captopril, and their combination in patients with essential hypertension revealed that the combination led to a more marked reduction in blood pressure than monotherapy. Additionally, it neutralized certain biochemical changes observed when the drugs were administered separately, suggesting a synergistic effect (Battaglia et al., 1990).

Etozoline's Urinary Excretion Properties

Etozoline has been identified as a new diuretic differing from others due to its longer action profile. Its active form, ozolinone, prolongs efficacy beyond 24 hours, making it a significant choice for managing hypertension (Romano et al., 1987).

Acute Antihypertensive and Diuretic Effects

In a study comparing etozoline with chlorthalidone, etozoline demonstrated similar antihypertensive and diuretic effects but with distinct haemodynamic and metabolic differences. This included no increase in heart rate and a lower urinary K+ excretion, highlighting its unique properties (Nami et al., 1991).

Etozoline's Mechanism of Vasodilation

Etozoline's vasodilating action involves inhibition of Ca++ influx into smooth muscle cells,likely mediated by the opening of K+ channels. This mechanism is unique to etozoline and suggests its potential for treating conditions involving arterial spasm or hypertension (Dorigo et al., 1990).

properties

IUPAC Name

ethyl (2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKHYXUQFTBIK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)C(S1)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etozoline

CAS RN

73-09-6
Record name Etozoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etozolin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etozoline
Reactant of Route 2
Etozoline
Reactant of Route 3
Reactant of Route 3
Etozoline
Reactant of Route 4
Etozoline
Reactant of Route 5
Etozoline
Reactant of Route 6
Etozoline

Citations

For This Compound
269
Citations
P Dorigo, P Belluco, L Corradi, RM Gaion… - … et de thérapie, 1992 - europepmc.org
In isolated rings of guinea-pig aorta not responding to acetylcholine, the diuretic etozoline did not influence basal vascular tone but inhibited noradrenaline-and histamine-induced …
Number of citations: 5 europepmc.org
J Greven, O Heidenreich - Naunyn-Schmiedeberg's Archives of …, 1978 - Springer
… to 84% by etozoline. To explain these differences it may be argued that etozoline has to be … The slow onset of diuresis after iv injection of etozoline may be an argument in fovour of this …
Number of citations: 24 link.springer.com
P Dorigo, P Belluco, L Corradi, RM Gaion… - … et de thérapie, 1990 - europepmc.org
… that were highly sensitive to inhibition by etozoline. Analysis of the concentration-response … the antagonism by etozoline was of a competitive type. The pA2 value for etozoline was 5.01 …
Number of citations: 2 europepmc.org
L Burdick, R Mangiarotti, C Pini, A Fasoli - Minerva Medica, 1991 - europepmc.org
… heart failure III-IV NYHA class, were treated with etozoline (mean daily dose 666 mg) for 7 days. … In conclusion, etozoline is a safe and effective diuretic agent in the treatment of acute …
Number of citations: 2 europepmc.org
P Belluco, RM Gaion, I Maragno… - Pharmacological …, 1990 - europepmc.org
Etozoline and vascular spasm. - Abstract - Europe PMC … Etozoline and vascular spasm. …
Number of citations: 4 europepmc.org
A FILIPELLI, M Angrisani, C Matera… - Current therapeutic …, 1987 - pascal-francis.inist.fr
Experimental study with D-ozolinone and L-ozolinone metabolites of etozoline … Experimental study with D-ozolinone and L-ozolinone metabolites of etozoline …
Number of citations: 4 pascal-francis.inist.fr
AJ Reyes - Arzneimittel-forschung, 1988 - europepmc.org
… decays in SP and DP; the antihypertensive effects of etozoline (200 to 400 mg/d) and of … and indapamide but quicker than etozoline and hydrochlorothiazide. Torasemide and …
Number of citations: 14 europepmc.org
G Felix, G Otrzonsek, F Windsheimer… - Die Medizinische …, 1980 - europepmc.org
[Long-term antihypertensive therapy with Etozoline]. - Abstract - Europe PMC … [Long-term antihypertensive therapy with Etozoline]. …
Number of citations: 2 europepmc.org
P Belluco, RM Gaion, I Maragno, P Dorigo - European Journal of …, 1990 - Elsevier
Number of citations: 0
P Dorigo, RM Gaion, P Belluco… - Pharmacological …, 1988 - Academic Press
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.